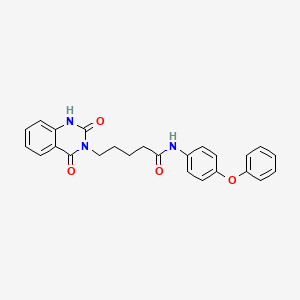
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)pentanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Antimicrobial Activities
A study by Bektaş et al. (2007) on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives demonstrated the potential of similar compounds in exhibiting good or moderate activities against test microorganisms. This suggests a potential avenue for the application of quinazolinone derivatives in antimicrobial research (Bektaş et al., 2007).
Anticonvulsant Activity
Research by El Kayal et al. (2019) on the synthesis, in vivo, and in silico anticonvulsant activity studies of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide showed promising results for experimental studies of anticonvulsant activity, revealing a leader compound with improved convulsive syndrome rates in mice without impairing motor coordination. This highlights the potential for developing anticonvulsant therapies from quinazolinone derivatives (El Kayal et al., 2019).
Antitumor Agents
A study by Al-Romaizan et al. (2019) on the design, synthesis, and biological evaluation of Triazolyl- and Triazinyl-Quinazolinediones as potential antitumor agents reported that some synthesized compounds showed significant potency against human colon carcinoma HCT116 and human hepatocellular carcinoma HEP-G2. This indicates the potential use of quinazolinone derivatives as antitumor agents (Al-Romaizan et al., 2019).
Propriétés
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-23(26-18-13-15-20(16-14-18)32-19-8-2-1-3-9-19)12-6-7-17-28-24(30)21-10-4-5-11-22(21)27-25(28)31/h1-5,8-11,13-16H,6-7,12,17H2,(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVDTFLIEDIPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

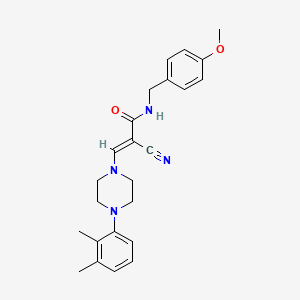
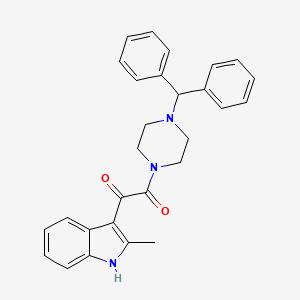
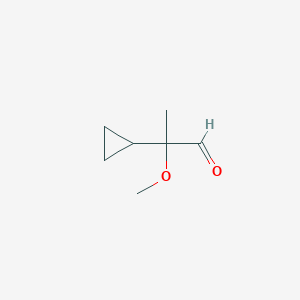
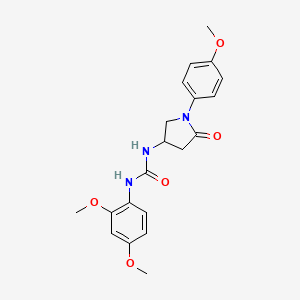


![4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2810901.png)
![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2810907.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2810908.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2810909.png)
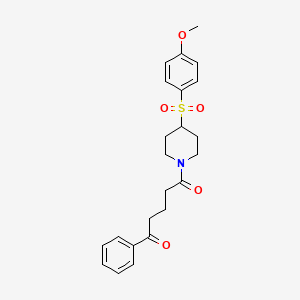
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2810912.png)
![1-(3-Chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one](/img/structure/B2810914.png)
![2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2810916.png)